N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide
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Overview
Description
N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide is an organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an aminophenyl moiety, and a phenylbenzamide backbone. It has garnered interest due to its potential use in medicinal chemistry, particularly in the development of imaging agents and therapeutic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide typically involves multiple steps. One common method starts with the protection of aniline using a Troc group, followed by deprotection with hydrogen chloride to yield the intermediate compound. This intermediate is then subjected to reductive amination with cyclopropanealdehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenyl moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide involves its interaction with molecular targets such as lysine-specific demethylase 1 (LSD1). By binding irreversibly to LSD1, it inhibits the enzyme’s activity, leading to increased methylation of histone H3 lysine 4 (H3K4). This modification affects gene transcription and can potentially reverse epigenetic dysregulation associated with various neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2-aminocyclopropyl)phenyl]-4-(4-methyl-1-piperazinyl)benzamide
- **N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide
Uniqueness
N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide stands out due to its specific interaction with LSD1 and its potential use as a PET imaging agent. Its unique structure allows for selective binding and inhibition of LSD1, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C22H20N2O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O/c23-21-14-20(21)17-10-12-19(13-11-17)24-22(25)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20-21H,14,23H2,(H,24,25) |
InChI Key |
HNKLJSLPSPDIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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